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Compound of Interest

Compound Name:
ethyl 2-bromo-4-methyl-1H-

imidazole-5-carboxylate

Cat. No.: B362546 Get Quote

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and

development professionals. The information contained herein is compiled from publicly

available data and is not a substitute for professional medical or scientific advice.

Abstract
Perzinfotel, also known by its developmental code EAA-090, is a potent and selective

competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. It exhibits high affinity for

the glutamate binding site on the NMDA receptor complex. Investigated for its neuroprotective

properties, particularly in the context of ischemic stroke, Perzinfotel demonstrated a favorable

safety profile in preclinical studies compared to earlier generations of NMDA receptor

antagonists. Despite its promising preclinical data, its clinical development was discontinued.

This technical guide provides a comprehensive overview of Perzinfotel, including its

physicochemical properties, pharmacological profile, synthesis, and key experimental

methodologies, to serve as a resource for researchers in neuroscience and drug development.

Note on CAS Number: The CAS number provided in the topic, 95470-42-1, is correctly

associated with the chemical intermediate Ethyl 2-bromo-4-methyl-1H-imidazole-5-
carboxylate. This guide focuses on Perzinfotel, for which the correct CAS number is 144912-

63-0. This decision is based on the alignment of the requested content type—a technical guide

for drug development professionals—with the pharmacological significance of Perzinfotel.
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Introduction
The N-Methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical

role in excitatory synaptic transmission, synaptic plasticity, and memory formation. However,

overactivation of the NMDA receptor leads to excessive calcium influx, triggering a cascade of

neurotoxic events, a phenomenon known as excitotoxicity. This process is implicated in the

pathophysiology of acute neurological disorders like ischemic stroke and chronic

neurodegenerative diseases.

Perzinfotel (EAA-090) emerged as a promising neuroprotective agent by selectively targeting

the NMDA receptor. As a competitive antagonist, it directly competes with the endogenous

ligand glutamate, thereby preventing channel activation and the subsequent neurotoxic

cascade. Its development aimed to provide the therapeutic benefits of NMDA receptor

modulation while mitigating the severe side effects associated with non-competitive

antagonists. Although its journey to the clinic was halted, the study of Perzinfotel provides

valuable insights into the development of safer NMDA receptor modulators.

Physicochemical and Pharmacological Properties
Physicochemical Data
The key physicochemical properties of Perzinfotel are summarized in the table below.
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Property Value Source

IUPAC Name

2-(8,9-dioxo-2,6-

diazabicyclo[5.2.0]non-1(7)-en-

2-yl)ethylphosphonic acid

--INVALID-LINK--

Synonyms EAA-090, WAY-126090
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 144912-63-0 --INVALID-LINK--

Molecular Formula C₉H₁₃N₂O₅P --INVALID-LINK--

Molecular Weight 260.18 g/mol --INVALID-LINK--

Melting Point 260-278 °C (decomposes) --INVALID-LINK--

Solubility
Soluble in PBS (5 mg/mL, with

sonication)
--INVALID-LINK--

Pharmacological Profile
Perzinfotel's pharmacological activity is centered on its interaction with the NMDA receptor.
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Parameter Value Description Source

Mechanism of Action
Competitive NMDA

Receptor Antagonist

Competes with

glutamate for binding

to the GluN2 subunit

of the NMDA receptor.

--INVALID-LINK--

Potency (IC₅₀) 30 nM

Concentration

required to inhibit 50%

of the binding to the

glutamate site of the

NMDA receptor.

--INVALID-LINK--

Primary Indication

(Investigated)

Neuroprotection

(Stroke), Painful

Diabetic Neuropathy

Preclinical studies

focused on

neuroprotection;

Phase II trials were

conducted for

neuropathic pain.

--INVALID-LINK--, --

INVALID-LINK--

Key Characteristics

High selectivity for the

glutamate site; good

safety profile in

preclinical models;

lacks analgesic effects

in certain models; low

oral bioavailability (3-

5%).

These characteristics

distinguished it from

other NMDA

antagonists.

--INVALID-LINK--, --

INVALID-LINK--

Mechanism of Action and Signaling Pathway
Perzinfotel exerts its effect by competitively inhibiting the glutamate binding site on the NMDA

receptor. In a state of excitotoxicity, excessive glutamate release leads to prolonged receptor

activation, massive Ca²⁺ influx, and subsequent neuronal death. By occupying the glutamate

binding site, Perzinfotel prevents this activation, thus halting the downstream neurotoxic

signaling cascade.
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Mechanism of Action of Perzinfotel at the NMDA Receptor.

Experimental Protocols
Chemical Synthesis of Perzinfotel
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The synthesis of Perzinfotel was first described by Kinney et al. (1998). The key strategy

involves the use of 3-cyclobutene-1,2-dione as a bioisostere for an alpha-amino acid. The

following is a generalized representation of the synthetic workflow.

Starting Materials:
- Diethyl(2-bromoethyl)phosphonate

- 1-Boc-piperazine
- 3,4-diethoxy-3-cyclobutene-1,2-dione

Step 1: Alkylation
(Alkylation of 1-Boc-piperazine

with diethyl(2-bromoethyl)phosphonate)

Intermediate A
(Boc-piperazine phosphonate)

Step 2: Deprotection
(Removal of Boc group)

Intermediate B
(Piperazine phosphonate)

Step 3: Condensation
(Reaction with 3,4-diethoxy-3-

cyclobutene-1,2-dione)

Intermediate C
(Cyclobutene dione adduct)

Step 4: Cyclization & Hydrolysis
(Ring formation and ester hydrolysis)

Final Product:
Perzinfotel (EAA-090)

Click to download full resolution via product page

Generalized synthetic workflow for Perzinfotel.

Detailed Protocol Outline (based on Kinney et al., 1998):

Synthesis of Diethyl (2-(piperazin-1-yl)ethyl)phosphonate:

1-Boc-piperazine is reacted with diethyl (2-bromoethyl)phosphonate in the presence of a

base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

The resulting Boc-protected intermediate is isolated and then deprotected using an acid

(e.g., trifluoroacetic acid) to yield the key piperazine phosphonate intermediate.

Condensation with Cyclobutene Dione:

The piperazine phosphonate intermediate is reacted with 3,4-diethoxy-3-cyclobutene-1,2-

dione in a solvent such as ethanol. This reaction forms an enaminone intermediate.

Cyclization and Hydrolysis:

The intermediate from the previous step undergoes intramolecular cyclization upon

heating.

The final step involves the hydrolysis of the phosphonate esters to the corresponding

phosphonic acid using a strong acid (e.g., concentrated HCl) under reflux, followed by

purification to yield Perzinfotel.
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In Vivo Model: Chemically Induced Thermal
Hypersensitivity
The protocol described by Brandt et al. (2005) evaluates the effect of Perzinfotel on thermal

hypersensitivity induced by inflammatory agents in rats.

Animals:

Male Sprague-Dawley rats (225-300 g) are used.

Animals are housed under standard laboratory conditions with ad libitum access to food and

water.

Procedure:

Baseline Latency Measurement: The baseline tail-withdrawal latency is determined by

immersing the distal portion of the rat's tail in a warm water bath maintained at a specific

temperature (e.g., 48°C). The time taken for the rat to flick or withdraw its tail is recorded. A

cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

Induction of Hypersensitivity: A chemical irritant, such as Prostaglandin E₂ (PGE₂) or

capsaicin, is injected subcutaneously into the dorsal surface of the tail.

Post-Induction Latency Measurement: After a set period (e.g., 15-30 minutes) following the

injection of the irritant, the tail-withdrawal latency is measured again to confirm the

development of thermal hypersensitivity (a significant decrease in withdrawal latency).

Drug Administration: Perzinfotel is administered either intraperitoneally (i.p.) or orally (p.o.) at

various doses (e.g., 1, 3, 10 mg/kg i.p.; 30, 100 mg/kg p.o.). A vehicle control group is also

included.

Time-Course Measurement: The tail-withdrawal latency is measured at multiple time points

after drug administration (e.g., 30, 60, 120, 240 minutes) to evaluate the magnitude and

duration of the reversal of thermal hypersensitivity.

Data Analysis:
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Data are typically expressed as the mean withdrawal latency (in seconds) ± SEM.

Statistical analysis is performed using appropriate methods, such as ANOVA followed by

post-hoc tests, to compare drug-treated groups with the vehicle control group.

Results from Brandt et al. (2005):

Perzinfotel dose- and time-dependently blocked PGE₂- and capsaicin-induced thermal

hypersensitivity.

Doses of 10 mg/kg (i.p.) or 100 mg/kg (p.o.) blocked PGE₂-induced hypersensitivity by 60-

80%.

Perzinfotel demonstrated a superior therapeutic ratio (effectiveness vs. adverse effects)

compared to other NMDA receptor antagonists like dizocilpine and ketamine in this model.[1]

Clinical Development and Safety Profile
Perzinfotel advanced to Phase II clinical trials, notably for the treatment of painful diabetic

neuropathy.[2] Despite a promising preclinical safety profile that suggested a wider therapeutic

window than older NMDA antagonists, the development of Perzinfotel was ultimately

discontinued. The specific reasons for this discontinuation are not widely published but may be

related to a lack of sufficient efficacy in human trials, pharmacokinetic challenges (such as its

low oral bioavailability), or strategic business decisions.

Preclinical Safety:

Preclinical studies indicated a good safety profile compared to other drugs in its class.[3]

It showed a better separation between the doses required for therapeutic effects and those

causing adverse effects, such as motor impairment.[1]

Clinical Safety:

Detailed safety and tolerability data from the Phase II trials are not readily available in the

public domain.
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Conclusion
Perzinfotel (EAA-090) represents a significant effort in the development of second-generation,

competitive NMDA receptor antagonists for neuroprotection and other CNS disorders. Its

design successfully achieved high potency and a more favorable preclinical safety profile by

avoiding the channel-blocking mechanism that often leads to severe side effects. While its

clinical development was not completed, the extensive preclinical research on Perzinfotel

continues to be a valuable resource for scientists working on NMDA receptor pharmacology.

The detailed synthesis and in vivo protocols associated with this compound provide a solid

foundation for future investigations into novel neuroprotective agents targeting the glutamate

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b362546?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15764736/
https://pubmed.ncbi.nlm.nih.gov/15764736/
https://pubmed.ncbi.nlm.nih.gov/15764736/
https://pubchem.ncbi.nlm.nih.gov/compound/Perzinfotel
https://en.wikipedia.org/wiki/Perzinfotel
https://www.benchchem.com/product/b362546#cas-number-95470-42-1
https://www.benchchem.com/product/b362546#cas-number-95470-42-1
https://www.benchchem.com/product/b362546#cas-number-95470-42-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b362546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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